molecular formula C10H8O4 B1296276 5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one CAS No. 34140-20-0

5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one

Cat. No. B1296276
CAS RN: 34140-20-0
M. Wt: 192.17 g/mol
InChI Key: CCXSLCSCFGOETM-UHFFFAOYSA-N
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Description

“5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one” is a chemical compound . It is also known as Oxolinic acid , a quinoline compound that has antibacterial properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic route started from benzo[d][1,3]dioxol-5-ol which was reacted with 3-bromopropanoic acid followed by the reaction of oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The aldol condensation of the later compound with aromatic aldehydes led to the formation of the title compounds .

Scientific Research Applications

Anti-apoptotic Properties in Vascular Endothelial Cells

A novel isochroman derivative, specifically ISO-9, has demonstrated the ability to inhibit apoptosis in vascular endothelial cells by depressing the levels of integrin beta4, p53, and reactive oxygen species (ROS). This effect was observed upon the deprivation of serum and fibroblast growth factor-2 (FGF-2), suggesting ISO-9's potential as an anti-apoptotic agent for vascular health (Lu Zhang et al., 2008).

Cytotoxic Evaluation for Cancer Treatment

New derivatives of [1,3]dioxolo[4,5-g]chromen-8-ones have been synthesized and evaluated for their cytotoxic activities against three breast cancer cell lines. Among these derivatives, specific compounds exhibited significant cytotoxicity, highlighting their potential as candidates for cancer therapy. The study provides a foundation for further exploration of these compounds in anticancer research (E. Alipour et al., 2014).

Advanced Synthetic Strategies in Chemistry

Research has been conducted on chromones annulated with oxygen-containing heterocycles, including structures related to 5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one. These compounds, due to their biological activity and potential for modification, have garnered attention for their therapeutic and chemical utility. The review of synthetic strategies offers insights into the development of these complex molecules for various scientific applications (Tetyana Shokol et al., 2019).

properties

IUPAC Name

5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-10-3-6-1-8-9(14-5-13-8)2-7(6)4-12-10/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXSLCSCFGOETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2COC1=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299039
Record name 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one

CAS RN

34140-20-0
Record name NSC127693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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